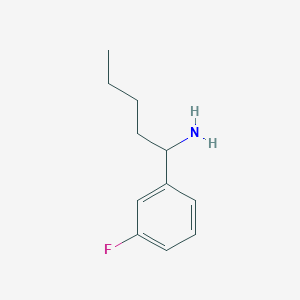1-(3-Fluorophenyl)pentan-1-amine
CAS No.:
Cat. No.: VC16196950
Molecular Formula: C11H16FN
Molecular Weight: 181.25 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C11H16FN |
|---|---|
| Molecular Weight | 181.25 g/mol |
| IUPAC Name | 1-(3-fluorophenyl)pentan-1-amine |
| Standard InChI | InChI=1S/C11H16FN/c1-2-3-7-11(13)9-5-4-6-10(12)8-9/h4-6,8,11H,2-3,7,13H2,1H3 |
| Standard InChI Key | OXFNDJHCDJMSLH-UHFFFAOYSA-N |
| Canonical SMILES | CCCCC(C1=CC(=CC=C1)F)N |
Introduction
Chemical Identity and Structural Properties
Molecular Architecture
1-(3-Fluorophenyl)pentan-1-amine consists of a five-carbon aliphatic chain (pentyl group) bonded to an amine group () and a 3-fluorophenyl ring. The fluorine atom at the meta position on the aromatic ring introduces electronegativity, influencing the compound’s electronic distribution and intermolecular interactions . The IUPAC name, 1-(3-fluorophenyl)pentan-1-amine, reflects this substitution pattern.
Table 1: Key Identifiers
Spectroscopic and Computational Descriptors
PubChem’s computational data provides insights into the compound’s structural features. The InChIKey (BBRXXOWHMFKTJK-UHFFFAOYSA-N) uniquely identifies its stereochemical and connectivity attributes . Quantum mechanical calculations predict its 3D conformation, which is critical for understanding interactions with biological targets or materials .
Synthesis and Manufacturing
Hydrochloride Salt Formation
The hydrochloride salt (), with a molecular weight of 217.71 g/mol, enhances solubility for pharmaceutical formulations . Its synthesis involves treating the free base with hydrochloric acid under controlled conditions .
Physicochemical Properties
Stability and Solubility
The compound’s aliphatic chain confers moderate lipophilicity (), while the fluorine atom enhances metabolic stability. It is soluble in polar organic solvents (e.g., ethanol, DMSO) but poorly soluble in water .
Industrial and Research Applications
Synthetic Intermediate
The compound serves as a precursor for:
-
Pharmaceuticals: Incorporation into antipsychotics or antidepressants.
Materials Science
Its aryl-amine structure could stabilize polymers or coordinate metals in catalytic systems .
| Parameter | Value | Source |
|---|---|---|
| Storage Temperature | 2–8°C (Refrigerator) | |
| Purity | ≥95% | |
| Shipping Conditions | Room temperature |
Comparative Analysis with Structural Analogues
Hydrochloride Salt vs. Free Base
| Property | Free Base | Hydrochloride Salt |
|---|---|---|
| Solubility | Low in water | High in polar solvents |
| Molecular Weight | 181.25 g/mol | 217.71 g/mol |
| Applications | Research intermediate | Pharmaceutical formulations |
Ethyl Derivative (3-Ethyl-1-(3-fluorophenyl)pentan-1-amine)
The ethyl-substituted variant () exhibits increased lipophilicity () and altered bioactivity, underscoring the role of alkyl chain modifications.
Future Research Directions
-
Synthetic Optimization: Develop greener, high-yield routes using catalysis.
-
Biological Screening: Evaluate efficacy in disease models (e.g., depression, infections).
-
Toxicokinetics: Assess ADME (absorption, distribution, metabolism, excretion) profiles.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume